molecular formula C25H33N3O B2653438 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea CAS No. 1210498-89-7

1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea

Cat. No. B2653438
CAS RN: 1210498-89-7
M. Wt: 391.559
InChI Key: UDAGFUGFZXNRHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the nucleophilic substitution of a benzhydryl piperazine with another compound . For example, a 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .

Scientific Research Applications

Synthesis and Potential Anticancer Activity

Benzhydryl-urea derivatives have been synthesized and evaluated for potential anticancer activity. For instance, compounds such as 1-Aryl-3-(2-chloroethyl) ureas, derived from alkylanilines, exhibited cytotoxic effects on human adenocarcinoma cells in vitro. These studies highlight the synthetic routes and anticancer potential of benzhydryl-urea derivatives, suggesting that similar compounds, including "1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea," may have applications in cancer research (Gaudreault et al., 1988).

Novel Acetylcholinesterase Inhibitors

Flexible urea derivatives have been explored as novel acetylcholinesterase inhibitors, with studies focusing on optimizing pharmacophoric elements for enhanced activity. The exploration of these compounds in neurodegenerative disease models underscores their therapeutic potential, indicating that the specific urea derivative may offer unique insights into enzyme inhibition mechanisms (Vidaluc et al., 1995).

Green Chemistry Applications

Research on ureas from CO2 and amines using ionic liquids as catalysts demonstrates the applicability of urea derivatives in green chemistry. This work emphasizes sustainable synthesis methods, potentially positioning "this compound" as a candidate for environmentally friendly chemical processes (Jiang et al., 2008).

Molecular Devices and Complexation Studies

The self-assembly of molecular devices using urea-linked cyclodextrins and the study of their complexation behaviors with stilbene derivatives highlight the potential of benzhydryl-urea compounds in material science. These findings suggest that specific urea derivatives could play a role in the development of new molecular devices and sensors (Lock et al., 2004).

properties

IUPAC Name

1-benzhydryl-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c29-25(26-19-20-15-17-28(18-16-20)23-13-7-8-14-23)27-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-6,9-12,20,23-24H,7-8,13-19H2,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAGFUGFZXNRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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